Glucose-cysteine

Description

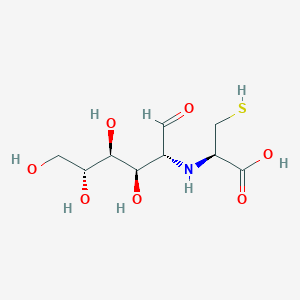

Structure

3D Structure

Properties

CAS No. |

38325-69-8 |

|---|---|

Molecular Formula |

C9H17NO7S |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

(2R)-3-sulfanyl-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO7S/c11-1-4(10-5(3-18)9(16)17)7(14)8(15)6(13)2-12/h1,4-8,10,12-15,18H,2-3H2,(H,16,17)/t4-,5-,6+,7+,8+/m0/s1 |

InChI Key |

FWJCGYARZCLQFK-TVNFTVLESA-N |

SMILES |

C(C(C(C(C(C=O)NC(CS)C(=O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N[C@@H](CS)C(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)NC(CS)C(=O)O)O)O)O)O |

Synonyms |

D-glucose-L-cysteine glucose-Cys glucose-cysteine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Glucose-Cysteine Adduct Formation Mechanism

Abstract: The reaction between glucose and the amino acid cysteine is a critical facet of the Maillard reaction, leading to the formation of various adducts that have significant implications in both food chemistry and pathophysiology. This non-enzymatic glycation process commences with the condensation of glucose's carbonyl group and cysteine's amino group, forming a Schiff base, which subsequently rearranges into a more stable Amadori product. Concurrently, the nucleophilic thiol group of cysteine can react to form a thiazolidine (B150603) ring, a competing pathway that influences the overall reaction landscape. These initial adducts can further degrade into reactive dicarbonyl species and contribute to the pool of Advanced Glycation Endproducts (AGEs), which are implicated in the progression of diabetic complications and other chronic diseases. This technical guide provides a detailed examination of the core formation mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the involved pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Formation Mechanism

The formation of glucose-cysteine adducts is a multi-step process primarily governed by the principles of the Maillard reaction. It involves the reaction between the carbonyl group of the reducing sugar (glucose) and the nucleophilic amino and thiol groups of cysteine.[1] The reaction is influenced by factors such as pH, temperature, and reaction time.[1]

Initial Condensation and Rearrangement

The initial stage involves the nucleophilic attack of the primary amino group of L-cysteine on the carbonyl carbon of the open-chain form of D-glucose.[2] This condensation reaction forms an unstable protonated Schiff base, which then loses a proton to form the Schiff base (an imine). This product is reversible and can undergo further transformation.[1]

The unstable Schiff base subsequently undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.[2][3][4] This ketoamine structure is a key intermediate in the Maillard reaction.[5]

Competing Thiazolidine Formation

A unique aspect of the cysteine-glucose reaction is the involvement of the thiol (-SH) group. Cysteine has been observed to sometimes inhibit the Maillard reaction because its thiol group can react with the glucose carbonyl group to form a stable 2-glycosylthiazolidine-4-carboxylic acid.[6][7] This reaction to form the thiazolidine derivative competes with the formation of the Schiff base and the subsequent Amadori product.[7] The formation of this cyclic adduct is in equilibrium with the open-chain Schiff base, and the position of this equilibrium is influenced by reaction conditions such as pH.[6]

Advanced Glycation and Degradation

The Amadori product is not the final stage. Under oxidative conditions, it can undergo further reactions, including dehydration and fragmentation, to form highly reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal.[2][8] These intermediates can react with other amino acid residues (lysine, arginine) to form a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs).[8][9] The reaction of glyoxal with cysteine residues can lead to the formation of a stable AGE, S-(carboxymethyl)cysteine (CMC).[8][10] This occurs via a thiohemiacetal intermediate that undergoes a rearrangement.[1][10]

Quantitative Data Summary

The yield and characteristics of this compound adducts are highly dependent on the reaction conditions. The following tables summarize quantitative data reported in the literature.

Table 1: Reaction Conditions and Yields for Amadori Product Formation

| Reactants | Temperature (°C) | Time (hours) | pH | Catalyst/Buffer | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Cysteine + Xylose* | 50°C then 80°C | 1 hr then 7 hrs | 5.4 | Acetate Buffer | 35% conversion to Amadori product | [5] |

| Cysteine + Xylose* | 90 | 6 | N/A | Immobilized acid catalyst | 35% conversion from thiazolidine | [6] |

| Cysteine + Xylose* | 90 | 2 | N/A | Immobilized acid catalyst | 12% conversion from thiazolidine | [6] |

Note: Xylose, an aldopentose, is used as a model reducing sugar in these examples, with the reaction mechanism being analogous to that of glucose.

Table 2: Antioxidant Properties of this compound Maillard Reaction Products (MRPs)

| Product/Control | Heating Time (hours) | Total TEAC (mg trolox (B1683679) eq/g) | Notes | Reference |

|---|---|---|---|---|

| This compound MRP | 6 | 2.51 | Showed antioxidant effect against secondary lipid oxidation. | [11] |

| α-tocopherol (TOC) | N/A | 3.87 | Positive control. | [11] |

| TOC with MRP (6 hr) | 6 | 2.68 | Combination of antioxidants. | [11] |

| TOC with Ascorbyl Palmitate | N/A | 2.76 | Combination of antioxidants. |[11] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound adducts.

Protocol for Synthesis of this compound Amadori Product

This protocol is adapted from methodologies described for the formation of Amadori compounds from cysteine and a reducing sugar.[5]

-

Reactant Preparation: Dissolve L-cysteine hydrochloride monohydrate (0.1 mol) in deionized water. Adjust the pH to approximately 5.4 with a 50% sodium hydroxide (B78521) solution.

-

Initial Condensation: Add D-glucose (0.11 mol) to the cysteine solution. Stir the mixture for 1 hour at 50°C. This step facilitates the formation of an equilibrium mixture containing the thiazolidine derivative.

-

Amadori Rearrangement: Cool the mixture to room temperature and re-adjust the pH to 5.4 if necessary. Reduce the water content by evaporation in vacuo to about 30% of the initial volume.

-

Heating: Transfer the concentrated solution to a flask equipped with a mechanical stirrer and reflux condenser. Heat the mixture with stirring for 7 hours in a thermostated water bath at 80°C. This promotes the conversion of the intermediate to the Amadori product.

-

Isolation: The Amadori product can be isolated from the reaction mixture by evaporation and subsequent crystallization from a water-ethanol solvent system.

Protocol for Analysis of Volatile Compounds by GC-MS

This protocol outlines a general workflow for analyzing the volatile thermal decomposition products of this compound adducts, which are important for flavor development.[12]

-

Sample Preparation: The synthesized and purified Amadori product is placed into a thermal desorption tube.

-

Thermal Desorption and Injection: The sample is heated in a thermal desorption system. The released volatile compounds are trapped at a low temperature (cryo-trapping) and then rapidly heated for injection into the gas chromatograph.

-

GC Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A typical temperature program might involve an initial hold at 40°C, followed by a ramp to 250°C.

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra serve as molecular fingerprints.

-

Data Analysis: The obtained mass spectra are compared against a spectral library (e.g., NIST, Wiley) to identify the compounds.[12]

Biological Context and Pathophysiological Relevance

In biological systems, the formation of this compound adducts is a component of non-enzymatic glycation, a process exacerbated by hyperglycemia in diabetes mellitus.[8][13] These adducts are considered early-stage Advanced Glycation Endproducts (AGEs). The accumulation of AGEs on long-lived proteins, such as collagen, contributes to the pathophysiology of diabetic complications by altering protein structure and function, inducing oxidative stress, and promoting inflammation.[13]

The thiol group of cysteine is a potent nucleophile and a key component of the cellular antioxidant system (e.g., in glutathione).[10] The adduction of glucose or its degradation products (like glyoxal) to cysteine residues can deplete cellular antioxidant capacity and impair the function of proteins where cysteine plays a critical catalytic or structural role.[10] For example, the formation of S-(carboxymethyl)cysteine from the reaction of glyoxal with cysteine residues is a stable, irreversible modification that can serve as a biomarker of glycation and oxidative stress.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. US20060280854A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]

- 6. WO2005019165A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidative Effects of a this compound Maillard Reaction Product on the Oxidative Stability of a Structured Lipid in a Complex Food Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of volatiles from the thermal decomposition of Amadori rearrangement products in the cysteine-glucose Maillard reaction and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Early Research on Glucose and Cysteine Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between reducing sugars, such as glucose, and amino acids is a cornerstone of non-enzymatic browning, famously known as the Maillard reaction. First described by Louis-Camille Maillard in 1912, this complex cascade of chemical events is fundamental to the development of color and flavor in thermally processed foods. However, its implications extend far beyond the culinary arts, playing a significant role in physiological and pathological processes, including the formation of advanced glycation end-products (AGEs) implicated in aging and diabetic complications.

This technical guide delves into the early research on the reaction between D-glucose and the sulfur-containing amino acid, L-cysteine. While much of the foundational work on the Maillard reaction utilized simpler amino acids like glycine, the unique reactivity of cysteine's thiol group introduces specific pathways and products of significant interest. This document synthesizes the seminal concepts established by early researchers, most notably the framework proposed by John E. Hodge in his landmark 1953 paper, "Chemistry of Browning Reactions in Model Systems." We will explore the core reaction pathways, present available quantitative data from early model system studies, detail relevant experimental protocols from the era, and provide visualizations of the key chemical transformations.

Core Reaction Pathways

The early understanding of the glucose-cysteine reaction is best contextualized within the broader Hodge scheme for the Maillard reaction. The initial stages, which are the focus of this guide, involve the condensation of glucose with cysteine to form an N-substituted glycosylamine, followed by the Amadori rearrangement to a more stable ketosamine product.

Stage 1: Initial Condensation and Schiff Base Formation

The reaction is initiated by the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of the open-chain form of glucose. This forms an unstable carbinolamine, which then dehydrates to form a Schiff base (an imine).

Stage 2: Amadori Rearrangement

The Schiff base undergoes a critical isomerization known as the Amadori rearrangement. This acid-catalyzed reaction results in the formation of a 1-amino-1-deoxy-2-ketose, a more stable ketoamine known as the Amadori product. This product is a key intermediate in the subsequent, more complex stages of the Maillard reaction that lead to color and aroma development.

Experimental Protocols from Early Model Systems

Detailed experimental protocols specifically for the this compound reaction from the pre-1960s literature are scarce. However, the general methodologies used for studying Maillard reactions in model systems during this period are well-documented. The following protocols are based on the common practices of the era, often employing simple equipment and analytical techniques.

Protocol 1: Preparation of Amadori Product (Illustrative)

This protocol is adapted from methods described for the synthesis of Amadori compounds in early literature.

-

Reagents:

-

D-Glucose

-

L-Cysteine

-

Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5-7)

-

Solvent (e.g., water, or a mixture of water and a water-miscible organic solvent like ethanol)

-

-

Procedure:

-

Equimolar amounts of D-glucose and L-cysteine are dissolved in the chosen solvent or buffer system.

-

The reaction mixture is heated in a sealed vessel at a controlled temperature, typically ranging from 50°C to 100°C.

-

The reaction is allowed to proceed for a defined period, which could range from hours to days, depending on the temperature and desired yield.

-

The progress of the reaction can be monitored by observing the development of a yellow or brown color.

-

Isolation of the Amadori product, if desired, would typically involve crystallization, often from a water-ethanol mixture.

-

Protocol 2: Monitoring Browning Rate by Spectrophotometry

Early studies on the Maillard reaction heavily relied on spectrophotometry to quantify the rate of browning.

-

Apparatus:

-

Spectrophotometer (e.g., Beckman DU spectrophotometer)

-

Constant temperature water bath

-

Sealed reaction tubes

-

-

Procedure:

-

A solution containing known concentrations of D-glucose and L-cysteine in a buffer is prepared.

-

Aliquots of the reaction mixture are placed in sealed tubes and incubated in a constant temperature water bath.

-

At regular time intervals, a tube is removed, and the reaction is quenched by rapid cooling.

-

The absorbance of the solution is measured at a specific wavelength, typically in the range of 400-490 nm, against a reagent blank.

-

The rate of browning is determined by plotting absorbance versus time.

-

Protocol 3: Analysis of Reactants and Products by Paper Chromatography

Paper chromatography was a key analytical tool in the mid-20th century for separating and semi-quantitatively analyzing the components of reaction mixtures.

-

Materials:

-

Chromatography paper (e.g., Whatman No. 1)

-

Chromatography tank

-

Solvent system (e.g., n-butanol-acetic acid-water)

-

Developing reagent (e.g., ninhydrin (B49086) for amino acids, aniline (B41778) phthalate (B1215562) for reducing sugars)

-

-

Procedure:

-

Samples from the reaction mixture are spotted onto the chromatography paper alongside standards of glucose and cysteine.

-

The chromatogram is developed in a sealed tank containing the solvent system.

-

After development, the paper is dried and sprayed with the appropriate developing reagent to visualize the spots.

-

The disappearance of reactants (glucose and cysteine) and the appearance of new product spots can be observed.

-

Semi-quantitative analysis can be performed by comparing the size and intensity of the spots to those of known standards.

-

Quantitative Data from Early Model System Studies

Quantitative kinetic data for the this compound reaction from the early literature is limited. The tables below present illustrative data from studies on similar model systems of the era to provide context for the expected reaction rates and influencing factors.

Table 1: Relative Browning Rates of Different Sugars with Glycine

This data, while not specific to cysteine, illustrates the relative reactivity of different sugars in the Maillard reaction, a key area of investigation in early studies.

| Sugar | Relative Browning Rate (with Glycine) |

| D-Ribose | 100 |

| D-Galactose | 25 |

| D-Glucose | 10 |

| D-Fructose | 8 |

| Lactose | 2 |

Data is illustrative and compiled from general findings in early Maillard reaction literature.

Table 2: Influence of pH on Browning in Glucose-Amino Acid Systems

This table demonstrates the significant impact of pH on the rate of color formation, a crucial parameter explored in early research.

| pH | Relative Browning Rate |

| 3 | Very Low |

| 5 | Low |

| 7 | Moderate |

| 9 | High |

| 11 | Very High |

Data is illustrative and represents general trends observed in early studies of glucose-amino acid reactions.

Logical Workflow for Early this compound Reaction Research

The following diagram illustrates the typical experimental and logical workflow employed by researchers in the early investigation of the this compound reaction.

Conclusion

The early research into the reaction of glucose and cysteine laid the groundwork for our current understanding of the Maillard reaction's complexities, particularly the role of sulfur-containing amino acids. Guided by the foundational framework of the Hodge scheme, early investigators utilized techniques like spectrophotometry and paper chromatography to establish the initial condensation and rearrangement steps, and to characterize the influence of key parameters such as temperature and pH. While detailed quantitative data from this era is not as abundant as in modern literature, the principles established during this period remain fundamental to the fields of food science, biochemistry, and medicine. This guide provides a window into that foundational work, offering both the conceptual framework and the practical methodologies that paved the way for future discoveries in this important area of research.

An In-depth Technical Guide on the Fundamental Properties of Glucose-Cysteine Compounds

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of glucose-cysteine compounds, with a focus on their formation, physicochemical characteristics, and biological activities. Primarily formed through the Maillard reaction, these compounds, particularly the Amadori rearrangement products, are significant intermediates in food chemistry and are gaining attention in biomedical research for their antioxidant properties. This document details the reaction mechanisms, summarizes key quantitative data, and provides established experimental protocols for their synthesis and analysis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound conjugates.

Formation and Chemical Structure

The primary pathway for the formation of this compound compounds is the Maillard reaction, a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar like glucose and the nucleophilic amino group of an amino acid, in this case, cysteine.[1] The reaction proceeds through several stages, beginning with a condensation reaction and culminating in the formation of a complex mixture of products.

Initial Stage:

-

Condensation: The reaction starts with the condensation of the carbonyl group of glucose with the amino group of cysteine to form an unstable Schiff base (N-substituted glycosylamine).[1]

-

Amadori Rearrangement: The Schiff base is unstable and undergoes a spontaneous rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori rearrangement product (ARP).[1][2][3] This ketoamine compound is a key intermediate in the Maillard reaction.[1][4] In the case of cysteine, the Amadori product is a critical precursor to many flavor and aroma compounds.[2]

The reaction between arginine and cysteine with glucose can result in a compound named Maillard reaction product X (MRX), or 8-hydroxy-5-methyldihydrothiazolo[3,2-a]pyridinium-3-carboxylate.[5] Additionally, due to the thiol group of cysteine, cyclization can occur, forming thiazolidine (B150603) derivatives such as 2-threityl-thiazolidine-4-carboxylic acid (TTCA), which exists in equilibrium with the Amadori product.[6][7] The formation of these initial products is influenced by factors like pH, temperature, and water activity.[1][8]

Physicochemical and Biological Properties

This compound Maillard Reaction Products (MRPs) exhibit a range of properties, with antioxidant activity being one of the most significant. The formation of these compounds is often associated with the development of browning, and a positive correlation has been observed between heating time, browning, and antioxidant capacity.[9]

Antioxidant Activity: MRPs derived from glucose and cysteine demonstrate notable antioxidant effects.[9] These properties are attributed to intermediates and final products of the Maillard reaction, such as pyrrolothiazolate, a pigment with strong antioxidant capabilities.[1] The antioxidant capacity can be quantified using assays like the Trolox Equivalent Antioxidant Capacity (TEAC) test. Studies have shown that this compound MRPs can inhibit lipid oxidation, particularly secondary oxidation, in complex food emulsions.[9] While cysteine itself can have pro-oxidant effects under certain conditions, its conjugation with other molecules in the form of MRPs tends to result in antioxidative activity.[10]

Flavor Generation: The thermal degradation of this compound adducts, particularly the Amadori product, is a major pathway for the formation of volatile flavor compounds.[2] The reaction between cysteine and reducing sugars is responsible for many of the characteristic aromas of cooked meats.[5] A multitude of sulfur-containing compounds, including thiophenes, thiazoles, and cyclic polysulfides, are generated, contributing to roasted, savory, and meaty flavors.[4][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound compounds from cited literature.

Table 1: Antioxidant Capacity of this compound MRPs

| Sample | Heating Time (h) | Total TEAC (mg Trolox eq/g) |

|---|---|---|

| This compound MRP | 2 | Value not specified |

| This compound MRP | 4 | Value not specified |

| This compound MRP | 6 | 2.51[9] |

| α-tocopherol (TOC) | N/A | 3.87[9] |

| TOC with MRP (6 h) | 6 | 2.68[9] |

| TOC with Ascorbyl Palmitate | N/A | 2.76[9] |

Data sourced from a study on the oxidative stability of a structured lipid in a complex food emulsion.[9]

Table 2: Major Volatile Compound Classes from this compound Reactions

| Compound Class | Examples | Contribution | Reference(s) |

|---|---|---|---|

| Thiophenes | 2-Methylthiophene, 2-Pentyl-thiophene | Meaty, roasted aroma | [2][11][12] |

| Thiazoles | 2-Acetyl-2-thiazoline | Roasted, nutty aroma | [1][11] |

| Furans | 2-Furanmethanol, 2-Pentylfuran | Caramel-like, sweet aroma | [11][12] |

| Pyrazines | 2,5-Dimethylpyrazine | Roasted, nutty aroma | [1][11] |

| Cyclic Polysulfides | 3,5-Dimethyl-1,2,4-trithiolane | Sulfurous, meaty aroma | [11] |

This table represents a qualitative summary of compound classes frequently identified in this compound model systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound compounds. The following protocols are based on methods described in the scientific literature.

Protocol 1: Synthesis of this compound Amadori Product

This protocol is adapted from patent literature describing the preparation of Amadori compounds for flavor applications.[8][13]

Materials:

-

L-cysteine (0.1 mol, 12.1 g)

-

D-glucose (0.1 mol, 19.8 g)

-

Deionized water

-

Sodium hydroxide (B78521) solution (for pH adjustment, if necessary)

-

Rotary evaporator

-

Thermostated water bath

-

HPLC system for analysis

Methodology:

-

Dissolve L-cysteine (12.1 g) and D-glucose (19.8 g) in a minimal amount of deionized water in a round-bottom flask.

-

Optionally, adjust the pH of the solution to between 2 and 6 using a buffer or dropwise addition of sodium hydroxide, as the Amadori rearrangement is subject to general acid catalysis.[8][13]

-

Concentrate the aqueous solution in vacuo using a rotary evaporator until a syrup containing approximately 20-30% water is obtained.[8][13]

-

Transfer the syrupy mixture to a sealed reaction vessel.

-

Heat the mixture in a thermostated water bath at a temperature between 80°C and 95°C. Reaction time can vary from 2.5 to 7 hours.[8][13]

-

Monitor the reaction progress by taking aliquots at regular time intervals and analyzing for Amadori product formation using HPLC.[8][13]

-

Upon completion, the crude product can be cooled. Isolation and purification may be performed via crystallization from a water-ethanol mixture.[13]

Protocol 2: Analysis of Volatile Compounds by SPME/GC-MS

This protocol is based on methods used to identify volatile aroma compounds from Maillard reaction model systems.[12]

Materials:

-

Heated this compound reaction mixture

-

Septum-closed vial (20 mL)

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Sodium phosphate (B84403) buffer (0.2 mol/L, pH 6.0)

Methodology:

-

Sample Preparation: Prepare the this compound model reaction by dissolving the reactants in the sodium phosphate buffer inside a 20 mL septum-closed vial. Heat the vial at a specified temperature (e.g., 130°C) for a defined time (e.g., 90 min) in an oil bath with stirring.[12]

-

SPME Extraction: After cooling the vial to room temperature, expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 min) at a controlled temperature (e.g., 60°C) to adsorb the volatile compounds.

-

GC-MS Analysis: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS to desorb the analytes onto the analytical column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or HP-5MS) and a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2-3 minutes, then ramp at 5-10°C/min to 230-250°C, and hold for 5-10 minutes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

Compound Identification: Identify the separated compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Applications and Future Directions

The study of this compound compounds is highly relevant for several fields:

-

Food Science: Understanding the formation of these compounds is critical for controlling flavor and color development in thermally processed foods.[4][11] The antioxidant properties of MRPs are also valuable for improving food stability and shelf-life.[9]

-

Drug Development: As knowledge of advanced glycation end-products (AGEs) and their role in diseases like diabetes grows, understanding the initial glycation reactions involving amino acids like cysteine is crucial.[5] The antioxidant nature of some MRPs suggests potential for therapeutic applications, although further research is needed to isolate and characterize specific bioactive molecules. The formation of stable adducts like S-(carboxymethyl)cysteine from dicarbonyl compounds (which can be derived from glucose) and cysteine is a potential biomarker for glycation.[14]

-

Biomedical Research: The interaction of glucose with proteins and amino acids is a fundamental process in vivo. Investigating the stability and reactivity of this compound adducts can provide insights into cellular redox balance and the pathological consequences of hyperglycemia.[14][15]

Future research should focus on the targeted synthesis of specific this compound derivatives, comprehensive toxicological and efficacy studies of isolated compounds, and elucidation of the precise signaling pathways through which these compounds exert their biological effects.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of volatiles from the thermal decomposition of Amadori rearrangement products in the cysteine-glucose Maillard reaction and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2005019165A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]

- 9. Antioxidative Effects of a this compound Maillard Reaction Product on the Oxidative Stability of a Structured Lipid in a Complex Food Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the Origin of Carbons in Aroma Compounds from [13C6]Glucose -Cysteine-(E)-2-Nonenal Model Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20060280854A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]

- 14. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Daphnetin Protects Schwann Cells Against High-Glucose-Induced Oxidative Injury by Modulating the Nuclear Factor Erythroid 2-Related Factor 2/Glutamate–Cysteine Ligase Catalytic Subunit Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Exploratory Studies of Glucose-Cysteine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings and methodologies from in vitro exploratory studies on the interaction between glucose and the amino acid cysteine. The non-enzymatic reaction between reducing sugars and amino acids, known as the Maillard reaction or glycation, is of significant interest in food chemistry, nutrition, and medicine due to the diverse products formed and their potential physiological effects. In vitro studies provide a controlled environment to elucidate the fundamental chemistry, reaction kinetics, and product profiles of glucose-cysteine interactions, which are implicated in processes ranging from food flavoring to the in vivo formation of advanced glycation end products (AGEs) associated with chronic diseases.

Quantitative Data on this compound Reactions

The in vitro reaction between glucose and cysteine is influenced by factors such as temperature, pH, reactant concentrations, and reaction time. These parameters dictate the reaction rate and the profile of products formed. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Cysteine Production | 10.5 mM Cysteine from 20 mM Glucose | In vitro pathway with 11 thermophilic enzymes, optimized enzyme loading ratio. | [1][2] |

| Maillard Reaction Product (MRP) Antioxidant Capacity | 2.51 mg trolox (B1683679) eq/g | This compound MRP heated for 6 hours. | [3] |

| Pyrrolothiazolate Formation | 1-2 mg/mL | 100 mM cysteine, 200 mM lysine (B10760008), 300 mM glucose, heated at 110°C for 2 hours in acetate (B1210297) or phosphate (B84403) buffer (pH 6.0-6.5). | [4] |

| Pyrrolothiazolate Content in Foods | 1 to 106 µ g/100 mL or 100 g | Found in soy sauce, miso, and beer. | [4] |

| Browning Reaction Kinetics | First-order reaction | L-ascorbic acid/L-cysteine model system at 125–155°C. | [5][6] |

| Activation Energy (Ea) for Browning | 114.33 kJ/mol | L-ascorbic acid/L-cysteine model system. | [5][6] |

| Reactant/Product | Analytical Method | Key Findings | Reference |

| This compound Adducts | Mass Spectrometry (Adductomics) | Untargeted approaches can detect modified amino acids, with a focus on albumin's cysteine-34 residue. | [7] |

| Volatile Compounds | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O) | Identification of furans, carbonyls, thiazoles, thiophenes, pyrazines, and cyclic polysulfides. 3,5-dimethyl-1,2,4-trithiolane (B1582227) was a major product. | [8] |

| S-(carboxymethyl)cysteine (CMC) | High-Performance Liquid Chromatography (HPLC) | CMC is a stable advanced glycation endproduct formed from the reaction of dicarbonyls (like glyoxal, a glucose degradation product) with cysteine. Its formation is time- and dose-dependent. | [9][10] |

| Glucose-derived Amino Acids | Stable-isotope labeling and Gas Chromatography-Mass Spectrometry (GC-MS) | Tracing the metabolic flux of glucose carbons into serine, glycine, and methionine. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of in vitro studies. Below are synthesized protocols for key experiments involving glucose and cysteine.

In Vitro Glycation of Cysteine by Glucose (Maillard Reaction Model)

This protocol is a generalized procedure for inducing the Maillard reaction between glucose and cysteine in a controlled laboratory setting.

-

Reagent Preparation :

-

Prepare stock solutions of D-glucose and L-cysteine in a suitable buffer (e.g., 0.5 M phosphate buffer, pH 6.5 or 0.5 M acetate buffer, pH 6.0).[4] Concentrations can be varied, for example, 300 mM glucose and 100 mM cysteine.[4]

-

For some studies, other amino acids like lysine (e.g., 200 mM) may be added to investigate their influence on the reaction.[4]

-

-

Reaction Incubation :

-

Monitoring the Reaction :

-

Browning : Measure the absorbance of the reaction mixture at 420 nm using a spectrophotometer at different time points to quantify the formation of brown melanoidin pigments.[12]

-

pH : Monitor the pH of the solution as the Maillard reaction can cause a decrease in pH.

-

-

Sample Analysis :

-

Cool the reaction mixture to stop the reaction.

-

Samples can be stored at low temperatures (e.g., -20°C) before analysis.

-

Proceed with analytical techniques to identify and quantify reaction products (see section 2.2).

-

Analysis of this compound Reaction Products

This section outlines the methodologies for characterizing the products formed during the in vitro reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds :

-

Extraction : Volatile compounds can be extracted from the reaction mixture using solvent extraction or solid-phase microextraction (SPME).

-

GC Separation : The extracted volatiles are separated on a GC column with a suitable temperature program.

-

MS Detection : The mass spectrometer identifies the compounds based on their mass spectra, which can be compared to spectral libraries. This is particularly useful for identifying flavor and aroma compounds.[8]

-

-

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds :

-

Sample Preparation : Dilute the reaction mixture in the mobile phase and filter it before injection.

-

Chromatography : Use a suitable HPLC column (e.g., reverse-phase C18) and a gradient elution program to separate the different products.

-

Detection : A UV-Vis or diode-array detector can be used to detect compounds with chromophores, such as pyrrolothiazolate (absorption maxima at ~300-400 nm depending on pH).[4] Mass spectrometry can also be coupled with HPLC (LC-MS) for more definitive identification.

-

Quantification : Use external or internal standards to quantify specific products like S-(carboxymethyl)cysteine (CMC).[9][10]

-

-

Mass Spectrometry-based Adductomics :

-

Protein Hydrolysis : For studies involving proteins incubated with glucose, the protein is hydrolyzed into its constituent amino acids or peptides using acid or enzymatic digestion (e.g., Pronase).[7]

-

LC-MS/MS Analysis : The hydrolysate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An untargeted approach can be used to screen for various modifications on cysteine residues.[7] Selected reaction monitoring (SRM) can be used for targeted quantification of specific adducts.

-

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex interactions and processes involved in this compound in vitro studies.

The Maillard Reaction Pathway

The Maillard reaction is a complex network of reactions. The following diagram illustrates a simplified, high-level overview of the initial stages leading to the formation of various products.

Experimental Workflow for Product Analysis

This diagram outlines the typical workflow from sample preparation to data analysis in the study of this compound reaction products.

Formation of S-(carboxymethyl)cysteine (CMC)

This diagram illustrates the logical relationship in the formation of the specific Advanced Glycation Endproduct (AGE), S-(carboxymethyl)cysteine (CMC), from glucose and cysteine, proceeding through a dicarbonyl intermediate.

References

- 1. In vitro production of cysteine from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidative Effects of a this compound Maillard Reaction Product on the Oxidative Stability of a Structured Lipid in a Complex Food Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 6. researchgate.net [researchgate.net]

- 7. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

An In-depth Technical Guide to the Kinetics and Thermodynamics of the Glucose-Cysteine Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry and a significant pathway in physiological processes, encompasses a complex network of reactions between reducing sugars and amino acids. Among these, the reaction between glucose and the sulfur-containing amino acid cysteine holds particular interest due to its role in the formation of unique flavor compounds and its implications in biological systems. This technical guide provides a comprehensive overview of the core kinetics and thermodynamics governing the glucose-cysteine reaction, offering valuable insights for researchers in food science, biochemistry, and drug development.

Core Principles: Reaction Kinetics

The reaction between glucose and cysteine follows the general scheme of the Maillard reaction, initiating with the condensation of the carbonyl group of glucose with the amino group of cysteine. The rate of this reaction is influenced by several factors, including temperature, pH, and the concentration of reactants.

Quantitative Kinetic Data

While extensive quantitative data for the this compound reaction is not as readily available as for other amino acid-sugar pairs, the following table summarizes the general effects of key parameters on the reaction rate. The browning intensity, often measured by absorbance at 420 nm, serves as a common indicator of the overall reaction progress.[1][2][3]

| Parameter | Effect on Reaction Rate | Typical Conditions for Increased Rate | Reference |

| Temperature | Increases with temperature, following the Arrhenius equation. | 100-180°C | [4] |

| pH | Rate increases with pH, particularly in the range of 6-10. | pH 8.0 - 8.3 | [4] |

| Reactant Concentration | Higher concentrations of glucose and cysteine lead to a faster reaction rate. | Equimolar or slight excess of one reactant | [2] |

| Water Activity (a_w) | Complex relationship; maximum rate typically observed at intermediate a_w (0.6-0.8). | - | [5] |

Note: Specific rate constants (k) and activation energies (Ea) are highly dependent on the specific experimental conditions and are not consistently reported in the literature for the this compound system.

Factors Influencing Reaction Kinetics

Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the this compound reaction. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

pH: The pH of the reaction medium plays a critical role. The initial condensation step is favored at a pH where the amino group of cysteine is in its nucleophilic, unprotonated form.[6] Therefore, the reaction rate generally increases as the pH becomes more alkaline.[4] However, very high pH values can also promote sugar degradation reactions, leading to a more complex product profile.

Core Principles: Reaction Thermodynamics

The this compound reaction is a spontaneous process under appropriate conditions, driven by changes in enthalpy (ΔH) and entropy (ΔS). The overall Gibbs free energy change (ΔG) for the reaction is negative, indicating a thermodynamically favorable process.

Quantitative Thermodynamic Data

Direct and comprehensive thermodynamic data for the this compound reaction is scarce in the literature. The following table provides a qualitative summary of the expected thermodynamic parameters for the key steps of the reaction.

| Thermodynamic Parameter | Initial Condensation | Amadori Rearrangement | Overall Reaction |

| Enthalpy (ΔH) | Likely endothermic (bond breaking) | Likely exothermic (bond formation) | Overall exothermic (heat is often generated) |

| Entropy (ΔS) | Likely positive (increased disorder from two molecules to intermediates) | Likely negative (formation of a more ordered structure) | Overall positive (formation of multiple smaller molecules) |

| Gibbs Free Energy (ΔG) | Negative (spontaneous) | Negative (spontaneous) | Negative (spontaneous) |

Note: These are general predictions based on the nature of the chemical transformations. Experimental determination via techniques like Isothermal Titration Calorimetry (ITC) is required for precise quantitative values.[7][8]

Enthalpy and Entropy Considerations

The initial condensation of glucose and cysteine involves the breaking of bonds and the formation of a Schiff base, which is likely an endothermic process (positive ΔH). However, the subsequent Amadori rearrangement, leading to a more stable ketoamine, is an exothermic process (negative ΔH).[9] The overall reaction, which includes numerous subsequent steps leading to a variety of products, is generally considered exothermic.

From an entropy perspective, the initial reaction of two molecules to form one intermediate might suggest a decrease in entropy. However, the Maillard reaction as a whole leads to the formation of a multitude of smaller, volatile and non-volatile compounds, resulting in a significant increase in the overall entropy of the system (positive ΔS).[9]

Experimental Protocols

To study the kinetics and thermodynamics of the this compound reaction, various analytical techniques are employed. Below are detailed methodologies for key experiments.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the depletion of reactants (glucose and cysteine) and the formation of early-stage products over time.

Methodology:

-

Reaction Setup:

-

Prepare equimolar solutions of D-glucose and L-cysteine in a phosphate (B84403) buffer of a specific pH (e.g., pH 7.4).

-

Place the reaction mixture in a temperature-controlled water bath or heating block set to the desired reaction temperature (e.g., 100°C).

-

At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by cooling the aliquot in an ice bath and/or by adding a quenching agent to stop further reaction.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or a refractive index (RI) detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection:

-

Glucose can be monitored using an RI detector.

-

Cysteine and early Maillard reaction products can often be detected by UV-Vis absorbance at specific wavelengths (e.g., 280 nm).

-

-

Quantification: Create calibration curves for glucose and cysteine using standards of known concentrations. The concentration of reactants and products in the reaction samples can then be determined by comparing their peak areas to the calibration curves.

-

-

Data Analysis:

-

Plot the concentration of glucose and cysteine as a function of time.

-

From these plots, determine the initial reaction rates and the rate constants by fitting the data to appropriate kinetic models (e.g., first-order or second-order kinetics).

-

Monitoring Browning Development using UV-Vis Spectrophotometry

Objective: To assess the formation of colored Maillard reaction products (melanoidins) as an indicator of the overall reaction progress.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture of glucose and cysteine in a buffered solution as described in the HPLC protocol.

-

Incubate the mixture at a constant temperature.

-

-

Spectrophotometric Measurement:

-

At regular time intervals, take an aliquot of the reaction mixture.

-

Dilute the aliquot with the buffer solution to ensure the absorbance reading is within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted sample at 420 nm, which is characteristic of the brown melanoidin pigments.[1][3]

-

Use the buffer solution as a blank.

-

-

Data Analysis:

-

Plot the absorbance at 420 nm against time.

-

The slope of the initial linear portion of the curve can be used as a measure of the initial rate of browning.

-

Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Ka) of the initial binding interaction between glucose and cysteine.

Methodology:

-

Sample Preparation:

-

Prepare a solution of L-cysteine in a suitable buffer (e.g., phosphate buffer) at a known concentration.

-

Prepare a solution of D-glucose in the same buffer at a concentration typically 10-20 times higher than the cysteine solution.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Measurement:

-

Instrumentation: An isothermal titration calorimeter.

-

Fill the sample cell with the cysteine solution and the injection syringe with the glucose solution.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the glucose solution into the cysteine solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of glucose to cysteine.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations:

-

ΔG = -RT ln(Ka)

-

ΔG = ΔH - TΔS

-

-

Reaction Mechanisms and Pathways

The reaction between glucose and cysteine initiates a cascade of complex chemical transformations. The following diagrams, generated using Graphviz, illustrate the key stages of this reaction.

The initial condensation of glucose and cysteine forms a Schiff base, which is an N-substituted glycosylamine.[10] This intermediate then undergoes the Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.[9][11]

References

- 1. Hermetia illucens Protein Conjugated with Glucose via Maillard Reaction: Antioxidant and Techno-Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of Glucose-Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of glucose-cysteine derivatives, focusing on their synthesis, physicochemical properties, and potential biological significance. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, biochemistry, and drug development interested in exploring this class of compounds.

Introduction

This compound derivatives are formed through the covalent linkage of glucose, a primary monosaccharide, and cysteine, a sulfur-containing amino acid. These derivatives can be broadly categorized into two main types: N-glycated derivatives, such as Amadori rearrangement products formed through the Maillard reaction, and S-glycosylated derivatives, where the glucose moiety is attached to the sulfur atom of the cysteine residue. The formation of these adducts can occur non-enzymatically in biological systems, particularly under conditions of hyperglycemia, and they are also prevalent in food chemistry. The unique structural features of this compound derivatives impart a range of physicochemical and biological properties, making them a subject of growing interest for their potential roles in physiological processes and as novel therapeutic agents. This guide will focus on the synthesis and characterization of a specific S-glycosylated derivative, S-β-D-glucopyranosyl-L-cysteine, as a representative example.

Synthesis and Purification of S-β-D-glucopyranosyl-L-cysteine

The synthesis of S-β-D-glucopyranosyl-L-cysteine provides a well-defined molecule for detailed characterization, avoiding the complex mixture of products often generated during the Maillard reaction.

Experimental Protocol: Synthesis of S-β-D-glucopyranosyl-L-cysteine

This protocol is adapted from established synthetic methods for S-glycosylated amino acids.

Materials:

-

L-cysteine hydrochloride monohydrate

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) (MeOH)

-

Ethanol (EtOH)

-

Diethyl ether

-

Dowex 50W-X8 cation-exchange resin (H+ form)

-

Ammonia (B1221849) solution (0.5 M)

-

Deionized water

Procedure:

-

Preparation of the Thiolate: A solution of L-cysteine hydrochloride monohydrate (1.0 eq) in deionized water is neutralized with a 2 M KOH solution to a pH of 7.0.

-

Glycosylation Reaction: A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.1 eq) in methanol is added dropwise to the cysteine solution at room temperature with constant stirring. The reaction mixture is stirred for 24 hours.

-

Deprotection: The pH of the reaction mixture is adjusted to 10 with 2 M KOH and stirred for 4 hours to facilitate the deacetylation of the glucose moiety.

-

Purification: The reaction mixture is neutralized with 1 M HCl and concentrated under reduced pressure. The resulting residue is dissolved in deionized water and applied to a column of Dowex 50W-X8 (H+ form) cation-exchange resin.

-

The column is washed with deionized water to remove unreacted sugar and salts.

-

The desired S-β-D-glucopyranosyl-L-cysteine is eluted from the resin with 0.5 M ammonia solution.

-

The fractions containing the product (as determined by thin-layer chromatography) are pooled, concentrated under reduced pressure, and lyophilized to yield the pure product as a white solid.

Experimental Workflow

Caption: Workflow for the synthesis and purification of S-β-D-glucopyranosyl-L-cysteine.

Physicochemical Characterization

Thorough physicochemical characterization is essential to confirm the identity and purity of the synthesized this compound derivative.

Data Presentation

| Property | Value | Analytical Method |

| Molecular Formula | C₉H₁₇NO₇S | Mass Spectrometry |

| Molecular Weight | 283.30 g/mol | Mass Spectrometry |

| Melting Point | Decomposes at 132-135 °C | Melting Point Apparatus |

| Specific Rotation | [α]²⁰D = -25.0° (c 1.0, H₂O) | Polarimetry |

| ¹H NMR (400 MHz, D₂O) | δ 4.52 (d, J=9.8 Hz, 1H, H-1'), 3.90-3.20 (m, 8H), 3.05 (dd, J=14.2, 5.0 Hz, 1H), 2.85 (dd, J=14.2, 8.0 Hz, 1H) | NMR Spectroscopy |

| ¹³C NMR (100 MHz, D₂O) | δ 173.5, 85.5, 81.0, 78.5, 74.0, 70.5, 61.5, 54.0, 35.0 | NMR Spectroscopy |

| Mass Spectrum (ESI+) | m/z 284.08 [M+H]⁺, 306.06 [M+Na]⁺ | Mass Spectrometry |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using D₂O as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Melting Point: The melting point is determined using a standard melting point apparatus and is uncorrected.

-

Polarimetry: Specific rotation is measured on a polarimeter at 20 °C using the sodium D line (589 nm).

Biological Context and Potential Signaling Pathways

While specific biological activities of S-β-D-glucopyranosyl-L-cysteine are not yet extensively studied, the broader context of S-glycosylation and the known roles of cysteine derivatives suggest potential areas of investigation.

S-glycosylation is an emerging post-translational modification that can influence protein structure and function. The covalent attachment of a sugar moiety to a cysteine residue can alter protein stability, enzymatic activity, and protein-protein interactions.

Given the antioxidant properties of cysteine and its derivatives, it is plausible that S-β-D-glucopyranosyl-L-cysteine could modulate signaling pathways sensitive to the cellular redox state. Two such key pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation is often triggered by oxidative stress.

Caption: Hypothesized modulation of the NF-κB signaling pathway by S-β-D-glucopyranosyl-L-cysteine.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is also interconnected with cellular metabolism and redox signaling.

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by S-β-D-glucopyranosyl-L-cysteine.

Conclusion and Future Directions

This technical guide has provided a detailed protocol for the synthesis and characterization of a specific this compound derivative, S-β-D-glucopyranosyl-L-cysteine. The provided data serves as a benchmark for the identification and quality control of this compound. While the direct biological effects of this specific derivative remain to be fully elucidated, its structural relationship to other biologically active S-glycosylated compounds and cysteine derivatives suggests that it may play a role in modulating key cellular signaling pathways, such as NF-κB and PI3K/Akt.

Future research should focus on:

-

Investigating the biological activities of S-β-D-glucopyranosyl-L-cysteine in relevant cellular and animal models.

-

Elucidating the specific molecular targets and mechanisms of action of this and other this compound derivatives.

-

Exploring the therapeutic potential of these compounds in diseases associated with oxidative stress and inflammation.

This foundational work on the initial characterization of this compound derivatives opens the door to a more in-depth understanding of their roles in biology and their potential applications in drug discovery and development.

A Preliminary Investigation of Glucose-Cysteine Biological Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is a cornerstone of food chemistry and is increasingly recognized for its physiological and pathological implications. The adducts formed from this reaction, particularly those involving the amino acid cysteine and glucose, are of significant interest due to their potential biological activities. These glucose-cysteine adducts can serve as a delivery vehicle for cysteine, a precursor to the potent intracellular antioxidant glutathione (B108866) (GSH). Consequently, these compounds are being investigated for their antioxidant properties and their potential to modulate cellular signaling pathways implicated in various diseases, including type 2 diabetes and inflammatory conditions.

This technical guide provides a preliminary investigation into the biological activity of this compound adducts. It summarizes quantitative data from relevant studies, offers detailed methodologies for key experiments, and visualizes critical signaling pathways and experimental workflows. The focus is on the antioxidant potential and the modulation of the NF-κB, PI3K/Akt, and Nrf2 signaling pathways.

Data Presentation: The Impact of Cysteine and its Derivatives on Cellular Processes

The following tables summarize quantitative data from studies on L-cysteine and its derivatives, which serve as a proxy for the biological effects of this compound adducts due to their shared property of delivering cysteine.

Table 1: Effect of L-Cysteine on Enzyme Activity and Biomarkers of Glycemic Control and Inflammation

| Parameter | Model System | Treatment | Concentration | Observed Effect | Reference |

| Pyruvate Kinase Activity | MIN6 Insulin-secreting cells | L-cysteine | 1 mM | ~75% reduction in activity | [1] |

| Pyruvate Kinase Activity | MIN6 Insulin-secreting cells | L-cysteine | 2 mM | ~50% reduction in activity | [1] |

| Blood Glucose | Zucker Diabetic Fatty (ZDF) rats | L-cysteine supplementation | Not specified | Significantly lower after 6 and 8 weeks | [2] |

| Glycated Hemoglobin (GHb) | Zucker Diabetic Fatty (ZDF) rats | L-cysteine supplementation | Not specified | Significantly lower after 6 and 8 weeks | [2] |

| Insulin (B600854) Resistance | Zucker Diabetic Fatty (ZDF) rats | L-cysteine supplementation | Not specified | Significant decrease after 8 weeks | [2] |

| C-Reactive Protein (CRP) | Zucker Diabetic Fatty (ZDF) rats | L-cysteine supplementation | Not specified | Significantly lower | [2] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Zucker Diabetic Fatty (ZDF) rats | L-cysteine supplementation | Not specified | Significantly lower | [2] |

Table 2: Antioxidant and Cytoprotective Effects of N-Acetylcysteine (NAC)

| Parameter | Model System | Treatment | Concentration | Observed Effect | Reference |

| Glucose Tolerance | KK-Ay mice | N-Acetylcysteine (NAC) | 600-1800 mg/kg/day | Improved glucose tolerance | [3] |

| Insulin Sensitivity | KK-Ay mice | N-Acetylcysteine (NAC) | 1200 mg/kg/day | Increased insulin sensitivity | [3] |

| Glucose Tolerance | High-Fat Diet-fed mice | N-Acetylcysteine (NAC) | 400 mg/kg/day | Improved glucose tolerance | [3] |

| Reactive Oxygen/Nitrogen Species (ROS/RNS) | Rin-5F pancreatic cells | NAC pre-treatment | 10 mM | Attenuated high glucose/palmitic acid-induced production | [4] |

| Lipid Peroxidation | Rin-5F pancreatic cells | NAC pre-treatment | 10 mM | Attenuated high glucose/palmitic acid-induced lipid peroxidation | [4] |

| GSH/GSSG Ratio | Rin-5F pancreatic cells | NAC pre-treatment | 10 mM | Significant increase in high glucose/palmitic acid-treated cells | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound biological activity.

Synthesis of this compound Adduct (Thiazolidine Derivative)

This protocol describes a general method for the synthesis of a thiazolidine (B150603) derivative from D-glucose and L-cysteine, which is a common type of this compound adduct.

Materials:

-

D-glucose

-

L-cysteine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Reaction vessel with magnetic stirrer and reflux condenser

-

pH meter

Procedure:

-

Dissolve an equimolar amount of L-cysteine hydrochloride in deionized water.

-

Adjust the pH of the cysteine solution to approximately 7.0 with a solution of NaOH.

-

Add an equimolar amount of D-glucose to the cysteine solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the initial reaction and formation of the thiazolidine ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be purified by crystallization. This is typically achieved by adding ethanol to the aqueous reaction mixture and cooling to induce precipitation.

-

Filter the resulting crystals, wash with cold ethanol, and dry under vacuum.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to treatment with a this compound adduct.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

Cell line of interest (e.g., HepG2, PC12)

-

This compound adduct

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the this compound adduct for a specified time. Include a vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

-

Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Nrf2 Activation Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 antioxidant response pathway.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

-

Cell culture reagents

-

This compound adduct

-

Positive control (e.g., sulforaphane)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the this compound adduct. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability (which can be assessed in a parallel plate using an MTT or similar assay). Express the results as fold induction over the vehicle control.

NF-κB Activation Assay (EMSA or Reporter Assay)

Activation of NF-κB is commonly assessed by its translocation to the nucleus and binding to DNA.

A. Electrophoretic Mobility Shift Assay (EMSA):

Materials:

-

Nuclear extraction kit

-

NF-κB consensus oligonucleotide probe

-

T4 Polynucleotide Kinase and [γ-³²P]ATP for labeling

-

Binding buffer

-

Poly(dI-dC)

-

Non-denaturing polyacrylamide gel

-

Gel electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Cell Treatment and Nuclear Extraction: Treat cells with the this compound adduct and a positive control (e.g., TNF-α). Prepare nuclear extracts using a commercial kit.

-

Probe Labeling: Label the NF-κB oligonucleotide probe with ³²P.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in the presence of binding buffer and poly(dI-dC). For competition assays, add an excess of unlabeled probe.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Dry the gel and visualize the bands using a phosphorimager. A shifted band indicates the presence of an active NF-κB/DNA complex.

B. NF-κB Luciferase Reporter Assay:

Procedure: This assay is similar to the Nrf2 reporter assay but uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. The steps for cell seeding, treatment, and luminescence measurement are analogous.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential mechanisms by which this compound adducts may influence key cellular signaling pathways.

References

Unexplored Frontiers in Cellular Metabolism: A Technical Guide to the Glucose-Cysteine Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interplay between glucose and cysteine metabolism is a critical axis in cellular physiology, extending far beyond their canonical roles in energy production and protein synthesis. While the non-enzymatic glycation of proteins by glucose and its metabolites has been a subject of intense research, particularly in the context of diabetes and aging, the specific, direct interactions with cysteine residues represent a burgeoning and relatively unexplored field of study. This technical guide delves into the core of these lesser-known pathways, providing a comprehensive overview of the current understanding, detailed experimental protocols for investigation, and a structured presentation of quantitative data. We will focus on two key unexplored pathways: the direct, non-enzymatic glycation of cysteine by glucose-derived α-dicarbonyls, and the emerging field of S-GlcNAcylation, a novel post-translational modification. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore these novel interactions, which may hold the key to understanding and treating a range of metabolic and age-related diseases.

Introduction: Beyond the Maillard Reaction

The Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars and amino acids, has long been recognized as a key driver of protein damage in hyperglycemic conditions, leading to the formation of Advanced Glycation End-products (AGEs).[1][2] While the glycation of lysine (B10760008) and arginine residues is well-documented, the highly nucleophilic thiol group of cysteine presents a unique and reactive target for glucose and its metabolites.[3][4] Recent evidence suggests that these interactions can lead to the formation of specific, stable adducts and novel post-translational modifications, opening up new avenues of investigation into cellular signaling and pathology.[4][5]

This guide will focus on two such "unexplored" pathways:

-

Direct Cysteine Adduction by α-Dicarbonyls: Glucose metabolism generates highly reactive α-dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO).[1][3] These molecules can react directly with cysteine residues on proteins to form adducts, such as S-(carboxymethyl)cysteine (CMC), which may serve as novel biomarkers for glycation.[3][4]

-

Cysteine S-GlcNAcylation: A recently discovered post-translational modification where N-acetylglucosamine (GlcNAc) is attached to the thiol group of cysteine.[5] This modification, potentially catalyzed by the same O-GlcNAc transferase that modifies serine and threonine residues, adds a new layer of complexity to the regulation of protein function by glucose availability.[5]

Understanding these pathways is paramount for developing novel therapeutic strategies targeting the downstream consequences of hyperglycemia and metabolic stress.

Pathway 1: Direct Cysteine Adduction by α-Dicarbonyls

Under conditions of elevated glucose, the intracellular concentration of reactive α-dicarbonyls like MGO and GO increases.[3] These potent electrophiles readily react with the nucleophilic thiol group of cysteine residues in proteins.

The Chemical Pathway

The reaction proceeds through the formation of a thiol-aldehyde adduct, which can then undergo further reactions to form stable products.[3] In the case of glyoxal, this leads to the formation of S-(carboxymethyl)cysteine (CMC).[3][4] This process represents a distinct form of advanced glycation that specifically targets cysteine.

Quantitative Data on Cysteine Adduction

The formation of cysteine adducts is a quantifiable process that correlates with the concentration of the α-dicarbonyl and the duration of exposure.

| Parameter | Value | Conditions | Reference |

| Conversion of Thiol to CMC | ≤ 32% | Dependent on substrate | [3][4] |

| Methylglyoxal Concentration | ~300 µM | Intracellular during glycolysis | [1] |

| Glucose Concentration for Glycation | > 6 mM | In vitro studies | [6] |

| Molecular Weight Increase from Glycation | 162 Da | Per single glucose adduct | [6] |

Experimental Protocol: Quantification of S-(carboxymethyl)cysteine by HPLC

This protocol is adapted from methodologies described for the quantification of CMC on proteins.[3][4]

Objective: To quantify the formation of S-(carboxymethyl)cysteine on a model protein (e.g., Bovine Serum Albumin, BSA) after exposure to glyoxal.

Materials:

-

Bovine Serum Albumin (BSA)

-

Glyoxal solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl), 6N

-

AccQ-Tag™ Ultra derivatization kit (or similar)

-

HPLC system with a fluorescence detector

-

C18 column

Procedure:

-

Incubation:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Add varying concentrations of glyoxal (e.g., 0, 1, 5, 10 mM).

-

Incubate at 37°C for 24-72 hours.

-

-

Protein Hydrolysis:

-

Take aliquots of the incubated samples.

-

Add an equal volume of 6N HCl.

-

Hydrolyze at 110°C for 24 hours in a vacuum-sealed tube.

-

-

Derivatization:

-

Neutralize the hydrolysates.

-

Derivatize the amino acids using the AccQ-Tag™ Ultra kit according to the manufacturer's instructions. This step adds a fluorescent tag to the amino acids.

-

-

HPLC Analysis:

-

Inject the derivatized samples onto the C18 column of the HPLC system.

-

Use a gradient elution profile with appropriate mobile phases (refer to AccQ-Tag™ protocol).

-

Detect the derivatized amino acids using a fluorescence detector.

-

-

Quantification:

-

Identify the CMC peak based on its retention time, as determined by a CMC standard.

-